molecular formula C9H8BrNO B3034180 6-Bromo-7-methylisoindolin-1-one CAS No. 1427394-72-6

6-Bromo-7-methylisoindolin-1-one

Cat. No.: B3034180
CAS No.: 1427394-72-6
M. Wt: 226.07
InChI Key: VKWDKEYQJBHVQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-7-methylisoindolin-1-one is a chemical compound with the molecular formula C9H8BrNO and a molecular weight of 226.07 g/mol . This compound is characterized by the presence of a bromine atom at the 6th position and a methyl group at the 7th position on the isoindolin-1-one ring. It is a yellow to brown solid and is primarily used in research and industrial applications .

Safety and Hazards

The safety information for “6-Bromo-7-methylisoindolin-1-one” includes hazard statements H302 and H317 . The precautionary statements include P280 and P305+P351+P338 . The signal word for this compound is “Warning” and it is represented by the exclamation mark pictogram .

Preparation Methods

The synthesis of 6-Bromo-7-methylisoindolin-1-one typically involves the bromination of 7-methylisoindolin-1-one. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like chloroform or carbon tetrachloride. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. These methods often employ automated systems to handle the reagents and monitor the reaction progress .

Chemical Reactions Analysis

6-Bromo-7-methylisoindolin-1-one undergoes various chemical reactions, including:

Comparison with Similar Compounds

6-Bromo-7-methylisoindolin-1-one can be compared with other similar compounds, such as:

Properties

IUPAC Name

6-bromo-7-methyl-2,3-dihydroisoindol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO/c1-5-7(10)3-2-6-4-11-9(12)8(5)6/h2-3H,4H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKWDKEYQJBHVQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1C(=O)NC2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-7-methylisoindolin-1-one
Reactant of Route 2
6-Bromo-7-methylisoindolin-1-one
Reactant of Route 3
6-Bromo-7-methylisoindolin-1-one
Reactant of Route 4
Reactant of Route 4
6-Bromo-7-methylisoindolin-1-one
Reactant of Route 5
Reactant of Route 5
6-Bromo-7-methylisoindolin-1-one
Reactant of Route 6
6-Bromo-7-methylisoindolin-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.